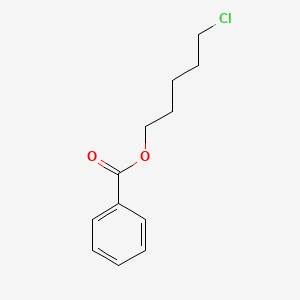

5-Chloropentyl benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165614. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloropentyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOZPPYPTAEPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203614 | |

| Record name | 5-Chloropentyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55092-47-2 | |

| Record name | 5-Chloropentyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055092472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55092-47-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloropentyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROPENTYL BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloropentyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-chloropentyl benzoate, a valuable bifunctional molecule in organic synthesis. The document details two primary synthetic routes: the Fischer esterification of benzoic acid with 5-chloro-1-pentanol and the acylation of 5-chloro-1-pentanol with benzoyl chloride. Each method is presented with a step-by-step experimental protocol, underpinned by a discussion of the reaction mechanisms and the rationale for procedural choices. Furthermore, this guide offers a thorough characterization of the target compound, including predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, complete with detailed interpretations. This document is intended to serve as a practical resource for researchers in organic chemistry, medicinal chemistry, and materials science, facilitating the synthesis and reliable identification of this compound.

Introduction

This compound is a chemical compound of interest in various fields of chemical synthesis due to its bifunctional nature. It incorporates a terminal chloro group, which can serve as a leaving group in nucleophilic substitution reactions, and a benzoate ester, a common pharmacophore and a versatile functional group for further transformations. This unique combination makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.

This guide, authored from the perspective of a Senior Application Scientist, aims to provide not just procedural steps but also the underlying scientific principles that govern the synthesis and characterization of this compound. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these methods to their specific needs.

Synthesis of this compound

Two principal and reliable methods for the synthesis of this compound are presented herein: Fischer esterification and acylation with benzoyl chloride. The choice between these methods will often depend on the availability of starting materials, desired reaction conditions, and scale of the synthesis.

Method 1: Fischer Esterification of Benzoic Acid with 5-Chloro-1-pentanol

Fischer esterification is a classic acid-catalyzed esterification reaction.[1] The reaction involves the condensation of a carboxylic acid and an alcohol. To drive the equilibrium towards the product, an excess of one of the reactants (typically the less expensive one) is used, or water is removed as it is formed.[2]

Reaction Mechanism: Fischer Esterification

The mechanism involves the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group of 5-chloro-1-pentanol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid (1.0 eq), 5-chloro-1-pentanol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.

-

Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

-

Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel.[3]

Method 2: Acylation with Benzoyl Chloride

The reaction of an alcohol with an acyl chloride is a highly efficient method for ester synthesis. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The Schotten-Baumann reaction conditions, which involve using an aqueous base, are also applicable.[4][5][6]

Reaction Mechanism: Acylation with Benzoyl Chloride

This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of 5-chloro-1-pentanol attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion to yield the ester. The base neutralizes the resulting HCl.

Caption: Mechanism of Acylation with Benzoyl Chloride.

Experimental Protocol: Acylation with Benzoyl Chloride

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve 5-chloro-1-pentanol (1.0 eq) and pyridine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM). Cool the solution to 0 °C.

-

Reagent Addition: Add benzoyl chloride (1.05 eq) dropwise to the cooled solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[3][7]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section provides predicted data for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | d | 2H | Ar-H (ortho to C=O) |

| ~7.55 | t | 1H | Ar-H (para to C=O) |

| ~7.45 | t | 2H | Ar-H (meta to C=O) |

| ~4.35 | t | 2H | -OCH₂- |

| ~3.55 | t | 2H | -CH₂Cl |

| ~1.80 | m | 4H | -OCH₂CH₂- and -CH₂CH₂Cl |

| ~1.55 | m | 2H | -CH₂CH₂CH₂- |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | C=O (ester) |

| ~133.0 | Ar-C (para to C=O) |

| ~130.5 | Ar-C (ipso to C=O) |

| ~129.5 | Ar-C (ortho to C=O) |

| ~128.4 | Ar-C (meta to C=O) |

| ~65.0 | -OCH₂- |

| ~44.8 | -CH₂Cl |

| ~32.2 | -CH₂CH₂Cl |

| ~28.3 | -OCH₂CH₂- |

| ~23.5 | -CH₂CH₂CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8][9][10]

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070-3030 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong, Sharp | C=O stretch (ester) |

| ~1270 and ~1110 | Strong | C-O stretch (ester) |

| ~710 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (C₁₂H₁₅ClO₂) at m/z = 226 (and an M+2 peak at m/z = 228 due to the ³⁷Cl isotope).

-

Base Peak: A prominent peak at m/z = 105, corresponding to the stable benzoyl cation ([C₆H₅CO]⁺), formed by the cleavage of the ester bond.[11]

-

Other Fragments:

-

m/z = 77: Phenyl cation ([C₆H₅]⁺), from the loss of CO from the benzoyl cation.

-

m/z = 122: Benzoic acid radical cation, from a McLafferty-type rearrangement.

-

Fragments resulting from the cleavage of the pentyl chain, such as loss of a chloropropyl radical to give a fragment at m/z = 149.

-

Conclusion

This technical guide has detailed two robust and adaptable methods for the synthesis of this compound: Fischer esterification and acylation with benzoyl chloride. The provided step-by-step protocols, accompanied by mechanistic insights, offer a solid foundation for the successful preparation of this versatile bifunctional molecule. The comprehensive characterization data, including predicted NMR, IR, and MS spectra, will aid researchers in the unambiguous identification and purity assessment of the synthesized product. The information presented herein is designed to empower researchers in their synthetic endeavors, fostering a deeper understanding of the chemical principles at play and facilitating the application of this compound in the development of novel molecules and materials.

References

-

Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

-

Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0289499). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

University of California, Irvine. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

-

Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][8][10]benzodiazepin-1(2H)-ones. Retrieved from [Link]

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

PubChem. (n.d.). 5-Chloro-1-pentanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

- Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.

-

The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum of compound.... Retrieved from [Link]

-

MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectra of compound 1 (300 MHz, CDCl3, TMS). Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 6. testbook.com [testbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. brainly.com [brainly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physicochemical Properties of 5-Chloropentyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This in-depth technical guide provides a comprehensive overview of the physicochemical properties of 5-chloropentyl benzoate (CAS No. 55092-47-2), a molecule of interest in synthetic chemistry and potentially in drug discovery cascades. This document moves beyond a simple recitation of data points, offering insights into the experimental rationale for property determination and providing detailed, actionable protocols for its characterization. The guide is structured to provide both foundational knowledge and practical application for scientists working with this and structurally related compounds.

Introduction to this compound: Structure and Potential Applications

This compound is an organic compound featuring a benzoate ester functional group linked to a five-carbon alkyl chain terminated by a chlorine atom. Its chemical structure marries the aromaticity and ester functionality of the benzoate group with the reactivity of a primary alkyl chloride. This bifunctionality makes it a versatile intermediate in organic synthesis.

The presence of a lipophilic benzene ring and a flexible alkyl chain suggests potential for this molecule to interact with biological systems. The terminal chlorine atom provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. This property is particularly valuable in the construction of larger, more complex molecules, including potential pharmaceutical lead compounds. While specific applications in drug development are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Organochlorine compounds, for instance, are constituents in numerous approved pharmaceuticals, where the halogen can influence metabolic stability, binding affinity, and membrane permeability.[1][2]

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation and bioavailability. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| Synonyms | Benzoic acid 5-chloropentyl ester | [3] |

| CAS Number | 55092-47-2 | [3] |

| Molecular Formula | C₁₂H₁₅ClO₂ | [3] |

| Molecular Weight | 226.70 g/mol | [3] |

| Boiling Point | 320 °C at 760 mmHg | [3] |

| Melting Point | Not experimentally determined (Predicted) | - |

| Density | Not experimentally determined (Predicted) | - |

| Solubility | Poorly soluble in water, miscible with organic solvents | General ester properties[4] |

| LogP (calculated) | 4.00 | [3] |

| Polar Surface Area | 26.3 Ų | [3] |

| Index of Refraction | 1.511 | [3] |

| Molar Refractivity | 61.4 cm³ | [3] |

Spectroscopic Characterization: A Predictive Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzoate group and the aliphatic protons of the chloropentyl chain.

-

Aromatic Protons (δ 7.4-8.1 ppm): The protons on the benzene ring will appear in the downfield region. The protons ortho to the carbonyl group (positions 2 and 6) are expected to be the most deshielded, appearing as a multiplet around δ 8.0-8.1 ppm. The meta (positions 3 and 5) and para (position 4) protons will likely appear as a more complex multiplet between δ 7.4 and 7.6 ppm.

-

Ester Methylene Protons (-OCH₂-, δ ~4.3 ppm): The two protons on the carbon adjacent to the ester oxygen will be deshielded and are predicted to appear as a triplet around δ 4.3 ppm.

-

Chlorinated Methylene Protons (-CH₂Cl, δ ~3.6 ppm): The two protons on the carbon bearing the chlorine atom will also be deshielded, appearing as a triplet around δ 3.6 ppm.

-

Alkyl Chain Methylene Protons (-CH₂CH₂CH₂-, δ ~1.5-1.9 ppm): The remaining six protons of the pentyl chain will appear as a series of multiplets in the upfield region, likely between δ 1.5 and 1.9 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide complementary information on the carbon skeleton.

-

Carbonyl Carbon (C=O, δ ~166 ppm): The ester carbonyl carbon is expected to have a chemical shift in the downfield region, around δ 166 ppm.

-

Aromatic Carbons (δ ~128-133 ppm): The six carbons of the benzene ring will appear in this region. The carbon attached to the carbonyl group (C1) will be at the lower field end of this range, while the other carbons will have distinct shifts based on their positions.

-

Ester Methylene Carbon (-OCH₂-, δ ~65 ppm): The carbon attached to the ester oxygen is expected around δ 65 ppm.

-

Chlorinated Methylene Carbon (-CH₂Cl, δ ~45 ppm): The carbon bonded to the chlorine atom should appear around δ 45 ppm.

-

Alkyl Chain Methylene Carbons (-CH₂CH₂CH₂-, δ ~20-30 ppm): The remaining three carbons of the pentyl chain will have chemical shifts in the typical aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be dominated by the characteristic absorptions of the ester functional group and the C-Cl bond.

-

C=O Stretch (around 1720 cm⁻¹): A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1720 cm⁻¹.

-

C-O Stretch (around 1270 cm⁻¹ and 1110 cm⁻¹): Two distinct C-O stretching vibrations are characteristic of esters.

-

Aromatic C-H Stretch (above 3000 cm⁻¹): Weak to medium bands corresponding to the stretching of C-H bonds on the benzene ring will appear above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (below 3000 cm⁻¹): Medium to strong bands for the C-H stretching of the pentyl chain will be observed just below 3000 cm⁻¹.

-

C-Cl Stretch (around 600-800 cm⁻¹): A moderate absorption band in the fingerprint region will indicate the presence of the C-Cl bond.

Experimental Protocols for Synthesis and Characterization

The following section provides detailed, field-proven methodologies for the synthesis and characterization of this compound. These protocols are designed to be self-validating, with clear causality behind the experimental choices.

Synthesis of this compound via Fischer Esterification

This protocol describes a classic Fischer esterification, a reliable method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[5]

Diagram of the Fischer Esterification Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzoic acid (1.0 eq), 5-chloropentan-1-ol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq). The use of a slight excess of the alcohol helps to drive the equilibrium towards the product side.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 2-4 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted benzoic acid), and finally with brine. The bicarbonate wash is crucial for removing acidic impurities that could interfere with purification.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by either vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization by HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and confirming the identity of the synthesized this compound.[6]

Diagram of the Analytical Workflow:

Caption: Analytical workflow for purity and identity confirmation.

HPLC Protocol (Purity Assessment):

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

-

Standard and Sample Preparation: Prepare a stock solution of the purified this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if quantitative analysis is required.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at a wavelength where the benzoate chromophore absorbs strongly (e.g., 230 nm).

-

-

Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities. The purity can be estimated from the relative peak areas.

GC-MS Protocol (Identity Confirmation):

-

Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Injection: Split or splitless injection.

-

Temperature Program: A suitable temperature gradient to ensure good separation, for example, starting at 100 °C and ramping to 280 °C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that includes the molecular ion and expected fragment ions (e.g., m/z 50-300).

-

-

Analysis: The retention time of the peak corresponding to this compound and its mass spectrum (molecular ion and fragmentation pattern) will confirm its identity. Expected fragments would include the benzoyl cation (m/z 105) and fragments arising from the chloropentyl chain.

Conclusion

This technical guide provides a detailed examination of the physicochemical properties of this compound, offering both established data and reasoned predictions for its spectral characteristics. The inclusion of comprehensive, step-by-step protocols for its synthesis and analytical characterization serves as a valuable resource for researchers in organic chemistry and drug discovery. A thorough understanding and application of these principles and methods are essential for the effective utilization of this versatile chemical intermediate in scientific endeavors.

References

-

Making esters from alcohols and acids | Class experiment | RSC Education. (n.d.). Retrieved January 20, 2026, from [Link]

-

These are few questions of an ester lab: Describe the physical properties of each product that was formed, the ester and water. - Homework.Study.com. (n.d.). Retrieved January 20, 2026, from [Link]

-

Preparation and identification of Esters - Physical Sciences Break 1.0. (2019, April 13). Retrieved January 20, 2026, from [Link]

-

Chemical Properties of Benzoic acid, neopentyl ester - Cheméo. (n.d.). Retrieved January 20, 2026, from [Link]

-

Band wavenumbers in IR and Raman (R) spectra of sodium 3-substituted... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Properties of Benzoic Acid - BYJU'S. (n.d.). Retrieved January 20, 2026, from [Link]

-

Experiment 2 - Using Physical Properties to Identify an Unknown Liquid. (n.d.). Retrieved January 20, 2026, from [Link]

-

Benzoic Acid - Structure, Properties, Reactions - Turito. (2023, January 20). Retrieved January 20, 2026, from [Link]

-

Benzene, (5-chloropentyl)- - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]

-

JWH-018, N-(5-chloropentyl) analog - SWGDRUG.org. (2014, February 25). Retrieved January 20, 2026, from [Link]

-

Benzoic acid - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Preparation of Methyl Benzoate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Chloro benzoate | C7H5ClO2 | CID 172754632 - PubChem - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid - Digital Commons @ NJIT. (2023, May 19). Retrieved January 20, 2026, from [Link]

-

Chemistry Lab: Methyl Benzoate Synthesis | PDF | Ester | Amide - Scribd. (n.d.). Retrieved January 20, 2026, from [Link]

-

Lab 5: The Effect of pH on Sodium Benzoate - CSUB. (n.d.). Retrieved January 20, 2026, from [Link]

-

1-Bromo-5-chloropentane | C5H10BrCl | CID 96070 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

-

Methyl benzoate - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. swgdrug.org [swgdrug.org]

- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 3. Page loading... [wap.guidechem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. This compound | 55092-47-2 [chemicalbook.com]

- 6. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]

An In-depth Technical Guide to 5-Chloropentyl Benzoate (CAS No. 55092-47-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-chloropentyl benzoate, a versatile chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's chemical properties, synthesis, characterization, and applications, with a focus on its relevance in the field of drug discovery and development. The information presented herein is grounded in established scientific literature and aims to provide both foundational knowledge and practical insights for laboratory professionals.

Core Chemical Identity and Physicochemical Properties

This compound, registered under CAS number 55092-47-2, is a benzoate ester characterized by a five-carbon alkyl chain with a terminal chlorine atom.[1][2] Its molecular formula is C12H15ClO2, and it has a molecular weight of 226.70 g/mol .[1][3] The presence of the benzoate group and the alkyl chloride functionality makes it a valuable bifunctional molecule for a variety of chemical transformations.

A summary of its key physicochemical properties is presented in the table below. Understanding these properties is crucial for its appropriate handling, storage, and application in experimental design.

| Property | Value | Unit | Source |

| Molecular Formula | C12H15ClO2 | - | [1][3] |

| Molecular Weight | 226.70 | g/mol | [1][3] |

| Boiling Point | 320 | °C at 760 mmHg | [1] |

| LogP | 4.00 | - | [1] |

| Polar Surface Area | 26.3 | Ų | [1] |

| Index of Refraction | 1.511 | - | [1] |

| Molar Refractivity | 61.4 | cm³ | [1] |

| Molar Volume | 204.7 | cm³ | [1] |

| Surface Tension | 38.4 | dyne/cm | [1] |

| Enthalpy of Vaporization | 56.16 | kJ/mol | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes. This guide will focus on two prominent methods, highlighting a modern, high-yield approach utilizing microwave-assisted catalysis.

Molybdenum(V) Chloride Catalyzed Synthesis

One documented method involves the reaction of tetrahydropyran with benzoyl chloride using molybdenum(V) chloride (MoCl5) as a catalyst.[1] The reaction is typically carried out in 1,2-dichloroethane at 80°C for 3 hours, affording the product in approximately 82% yield.[1] While effective, this method involves a stoichiometric amount of a Lewis acid catalyst and requires elevated temperatures over a period of hours.

Palladium-Catalyzed Microwave-Assisted Synthesis: A High-Yield Protocol

A more recent and efficient synthesis involves a palladium-catalyzed reaction between benzoyl chloride and tetrahydropyran.[3] This method offers a significantly higher yield and is amenable to rapid synthesis through the use of microwave irradiation.[3] The causality behind this improved efficiency lies in the ability of microwave energy to rapidly and uniformly heat the reaction mixture, accelerating the rate of the palladium-catalyzed cross-coupling reaction.

The experimental workflow for this high-yield synthesis is depicted in the following diagram:

Step-by-Step Experimental Protocol:

-

Reagent Preparation: Prepare a 1M solution of benzoyl chloride (1 g, 7.11 mmol) in tetrahydropyran (7.11 mL).[3]

-

Catalyst Addition: To this solution, add 2 mol% of palladium(II) acetate (Pd(OAc)2; 31.9 mg, 0.142 mmol).[3]

-

Microwave Reaction: Subject the reaction mixture to microwave irradiation at 100°C for 2 hours.[3]

-

Solvent Removal: After the reaction is complete, remove the excess tetrahydropyran using a rotary evaporator under reduced pressure.[3]

-

Purification: Purify the resulting residue using a CombiFlash chromatography system with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to a 95:5 mixture of hexane:ethyl acetate).[3]

-

Product Isolation: The pure this compound is isolated as a clear oily material. This protocol has been reported to yield up to 92.6% of the desired product.[3]

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through standard spectroscopic techniques. The following data has been reported for this compound:

| Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) 8.04 (d, J = 8.0 Hz, 2H), 7.52 (t, J = 7.2 Hz, 1H), 7.42 (dd, J = 8.0 and 7.6 Hz, 2H), 4.32 (t, J = 6.4 Hz, 2H), 3.54 (t, J = 6.4 Hz, 2H), 1.80 (m, 4H), 1.61 (m, 2H).[3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) 166.6, 132.9, 130.4, 129.5, 128.4, 64.8, 44.9, 32.2, 28.0, 23.5.[3] |

| HRMS (ESI/Q-TOF) | [M+H]⁺ Calculated for C₁₂H₁₆ClO₂: 227.0833; Found: 227.0837.[3] |

The proton NMR spectrum clearly shows the characteristic aromatic protons of the benzoate group and the aliphatic protons of the chloropentyl chain. The carbon NMR confirms the presence of all 12 unique carbon atoms, and high-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition.

Applications in Research and Drug Development

Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds.[4] They are utilized for their antimicrobial, antifungal, and preservative properties.[4] this compound, with its dual functionality, serves as a valuable intermediate in the construction of more complex molecules.

The primary utility of this compound in drug development lies in its ability to act as a linker or spacer molecule. The terminal chlorine atom provides a reactive site for nucleophilic substitution, allowing for the attachment of various pharmacophores or functional groups. The benzoate ester can be hydrolyzed to the corresponding carboxylic acid or transesterified, providing another handle for chemical modification.

A logical workflow for the utilization of this compound as a synthetic intermediate is shown below:

While specific examples of drugs synthesized directly from this compound are not widely documented in readily available literature, its structural motif is present in various research compounds. For instance, related compounds like 5-chlorovaleryl chloride are important intermediates in the synthesis of antithrombotic drugs.[5] The principles of using bifunctional linkers are central to medicinal chemistry for applications such as the development of targeted drug delivery systems, prodrugs, and molecules with improved pharmacokinetic profiles.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The available safety data suggests that it may cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.

5.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear suitable protective gloves to prevent skin exposure.[6]

-

Clothing: Wear appropriate protective clothing to prevent skin contact.

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6][7]

5.2. Handling and Storage

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

-

Wash hands thoroughly after handling.[7]

-

Store in a cool, dry place away from sources of ignition.

-

Keep containers tightly closed.

5.3. First Aid Measures

-

If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.[1]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

If Swallowed: Do not induce vomiting. Get medical aid immediately.

5.4. Disposal

Dispose of contents and container in accordance with local, regional, national, and international regulations. Contaminated work clothing should not be allowed out of the workplace.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive building block for the synthesis of complex molecular architectures. The development of high-yield, microwave-assisted synthetic protocols has further enhanced its accessibility and utility for researchers. Adherence to strict safety protocols is paramount when handling this compound to ensure a safe and productive laboratory environment.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 55092-47-2). Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-5-chloropentane. Retrieved from [Link]

- Khan, F. N., Saeed, W., Mansoor, M., Niazi, N., & Imtiaz, A. (2022). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Pakistan Journal of Medical & Health Sciences, 16(4), 150.

- Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.

- Chemos GmbH & Co.KG. (2023).

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (n.d.).

- Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 172754632, Chloro benzoate. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Benzene, (5-chloropentyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79257, Chloromethyl benzoate. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 569875, 5-Oxopentyl benzoate. Retrieved from [Link].

-

YouTube. (2024, June 17). Making benzoyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of benzoate 5-hydroxy-1,3-dioxane. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzyl Benzoate. In NIST Chemistry WebBook. Retrieved from [Link]

- Adeboye, O. A., et al. (2022).

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | 55092-47-2 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

- 6. chemos.de [chemos.de]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Molecular structure of "5-Chloropentyl benzoate"

An In-Depth Technical Guide to the Molecular Structure and Utility of 5-Chloropentyl Benzoate

Introduction

In the landscape of synthetic chemistry and drug development, the utility of bifunctional molecules as scaffolds and intermediates is paramount. This compound is one such molecule, an ester of benzoic acid featuring a terminal alkyl chloride. This structure provides two distinct reactive sites: the ester, which can be hydrolyzed or serve as a stable protecting group, and the primary alkyl chloride, a versatile handle for nucleophilic substitution reactions. This guide offers a comprehensive examination of this compound, from its fundamental physicochemical properties and synthesis to its detailed structural characterization and potential applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Profile and Physicochemical Properties

This compound is structurally defined by a benzene ring connected to a five-carbon aliphatic chain via an ester linkage, with a chlorine atom at the terminal position of the chain.

-

IUPAC Name: this compound[1]

-

Synonym: Benzoic acid 5-chloropentyl ester[1]

-

CAS Number: 55092-47-2

-

Molecular Formula: C₁₂H₁₅ClO₂[2]

-

Molecular Weight: 226.70 g/mol [2]

Caption: 2D Structure of this compound.

A summary of its key computed physicochemical properties provides insight into its behavior in various chemical environments.

| Property | Value | Unit | Source |

| Boiling Point | 320 | °C at 760 mmHg | [1] |

| ACD/LogP | 4.00 | [1] | |

| Polar Surface Area | 26.3 | Ų | [1] |

| Index of Refraction | 1.511 | [1] | |

| Molar Refractivity | 61.4 | cm³ | [1] |

| Enthalpy of Vaporization | 56.16 | kJ/mol | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several standard organic chemistry transformations. A notable and efficient method involves the molybdenum(V) chloride-catalyzed ring-opening of tetrahydropyran (THP) with benzoyl chloride.[1] This approach is advantageous as it utilizes readily available starting materials and proceeds with high yield.

An alternative, more traditional route would be the Fischer esterification of benzoic acid with 5-chloro-1-pentanol under acidic catalysis, or the acylation of 5-chloro-1-pentanol with benzoyl chloride in the presence of a non-nucleophilic base like pyridine.[3]

Caption: Synthetic workflow for this compound via THP ring-opening.

Experimental Protocol: Synthesis via Tetrahydropyran Ring-Opening[1]

This protocol describes the synthesis of this compound from tetrahydropyran and benzoyl chloride, a method noted for its efficiency.[1]

-

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).

-

Charging Reagents: The flask is charged with a solution of tetrahydropyran in 1,2-dichloroethane.

-

Catalyst Introduction: Molybdenum(V) chloride (MoCl₅) is added to the stirred solution. The choice of a Lewis acid catalyst is crucial for activating the ether oxygen, facilitating the ring-opening.

-

Addition of Acylating Agent: Benzoyl chloride is added dropwise to the reaction mixture via the dropping funnel. This addition should be controlled to manage any exothermic reaction.

-

Reaction Conditions: The reaction mixture is heated to 80°C and maintained at this temperature for approximately 3 hours.[1] The elevated temperature ensures a sufficient reaction rate.

-

Workup and Isolation: After cooling to room temperature, the reaction is quenched by the careful addition of water. The organic layer is separated, washed with a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride and benzoic acid, and then with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.

Structural Elucidation and Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiplets around 7.4-8.1 ppm. The two protons ortho to the carbonyl group will be the most deshielded.[5][6] Alkyl Protons: -O-CH₂ - (ester): Triplet around 4.3 ppm. -CH₂ -Cl (alkyl chloride): Triplet around 3.5 ppm. -CH₂ - groups (C2, C3, C4 of pentyl chain): Multiplets between 1.5-1.9 ppm. |

| ¹³C NMR | Carbonyl Carbon: Signal around 166 ppm. Aromatic Carbons: Signals between 128-133 ppm. -O-CH₂- Carbon: Signal around 65 ppm. -CH₂-Cl Carbon: Signal around 45 ppm. Other -CH₂- Carbons: Signals between 22-32 ppm. |

| IR Spectroscopy | C=O Stretch (Ester): Strong, sharp absorption band around 1720 cm⁻¹. C-O Stretch (Ester): Strong band around 1270 cm⁻¹. Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region. C-Cl Stretch: Band in the 750-650 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): Peak at m/z 226, with an M+2 isotope peak at m/z 228 (approx. 1/3 intensity) due to the presence of ³⁷Cl. Key Fragments: m/z 105 (benzoyl cation, [C₆H₅CO]⁺), m/z 122 (benzoic acid radical cation, from McLafferty rearrangement), and fragments corresponding to the loss of Cl and portions of the alkyl chain.[4][7] |

General Protocol: NMR Sample Preparation and Acquisition[4]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.[4]

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically required to achieve adequate signal intensity.[4]

Purification and Purity Analysis

Achieving high purity is essential, especially when the compound is intended for use in drug synthesis. The purification strategy depends on the scale of the reaction and the nature of impurities.

Caption: General purification and analysis workflow.

Protocol: Purification by Column Chromatography[8]

This method is highly effective for removing polar and non-polar impurities.

-

Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane. Pack a glass column with the slurry, ensuring a uniform and crack-free bed.[8]

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a moderately polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the resulting powder onto the top of the packed column.

-

Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate). The low polarity ensures that non-polar impurities are washed out first.

-

Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 Hexane:Ethyl Acetate). This will mobilize the desired product, which is more polar than the starting materials but less polar than highly polar byproducts.

-

Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

-

Product Isolation: Combine the pure fractions (as determined by TLC), and remove the eluent using a rotary evaporator to yield the purified product.

Purity is then confirmed by High-Performance Liquid Chromatography (HPLC) and the spectroscopic methods described previously.[9]

Applications in Research and Drug Development

The true value of this compound lies in its bifunctional nature, making it a valuable building block in multi-step syntheses.

-

Synthetic Intermediate: The terminal chloride is a reactive site for Sₙ2 reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols, azides, cyanides). This enables the facile extension of a molecular scaffold by a five-carbon linker.

-

Precursor for Active Pharmaceutical Ingredients (APIs): Related structures, such as 5-chlorovaleryl chloride, are key intermediates in the synthesis of antithrombotic drugs like apixaban and cilostazol.[10] this compound could be employed in analogous synthetic strategies or for creating novel derivatives for structure-activity relationship (SAR) studies.

-

Protecting Group Chemistry: The benzoate group can serve as a robust protecting group for an alcohol, which can be deprotected later in a synthetic sequence under basic conditions (saponification).

-

Pro-drug Development: The ester linkage could be designed to be cleaved in vivo by esterase enzymes, releasing a pharmacologically active molecule.

While direct therapeutic applications of this compound itself are not documented, its utility as a versatile intermediate is clear. The broader family of benzoates is widely used as preservatives in cosmetics and food, and as solvents and intermediates in the synthesis of dyes and pharmaceuticals.[11][12]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[1]

-

Irritation Potential: Based on analogous compounds like methyl 5-chloropentanoate, it may cause skin and serious eye irritation, as well as respiratory irritation.[13]

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a molecule of significant synthetic potential. Its well-defined structure, featuring two distinct reactive sites, allows for its strategic incorporation into complex molecular architectures. A thorough understanding of its synthesis, purification, and spectroscopic properties is essential for its effective use. This guide provides the foundational knowledge for researchers and drug development professionals to confidently utilize this compound as a valuable tool in the pursuit of novel chemical entities and active pharmaceutical ingredients.

References

-

Chemical Properties of this compound (CAS 55092-47-2) - Cheméo. (n.d.). Retrieved January 20, 2026, from [Link]

- CN103804310A - Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one - Google Patents. (n.d.).

-

Spectroscopy Data for Undergraduate Teaching - ERIC. (2023). Retrieved January 20, 2026, from [Link]

- CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents. (n.d.).

-

OA Guide to Water Purification - Princeton University. (n.d.). Retrieved January 20, 2026, from [Link]

-

benzoate 5. (2024). Retrieved January 20, 2026, from [Link]

-

Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

- US4092353A - Process for the purification of benzoic acid - Google Patents. (n.d.).

- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents. (n.d.).

-

BENZYL BENZOATE - Ataman Kimya. (n.d.). Retrieved January 20, 2026, from [Link]

-

Methyl 5-chloropentanoate | C6H11ClO2 | CID 274413 - PubChem - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

- CN108191935A - A kind of process for purification of emamectin-benzoate - Google Patents. (n.d.).

-

Synthesis of benzoate 5-hydroxy-1,3-dioxane - PrepChem.com. (n.d.). Retrieved January 20, 2026, from [Link]

-

Benzyl Benzoate: Uses and Applications - Blog - HD Chemicals LTD. (2023). Retrieved January 20, 2026, from [Link]

-

Propyl benzoate - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Making benzoyl chloride - YouTube. (2024). Retrieved January 20, 2026, from [Link]

-

Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC. (2022). Retrieved January 20, 2026, from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967) - Human Metabolome Database. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound (CAS 55092-47-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl benzoate(93-89-0) 1H NMR spectrum [chemicalbook.com]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN103804310A - Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one - Google Patents [patents.google.com]

- 10. CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents [patents.google.com]

- 11. benzoate 5 [cnagrochem.com]

- 12. Propyl benzoate - Wikipedia [en.wikipedia.org]

- 13. Methyl 5-chloropentanoate | C6H11ClO2 | CID 274413 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 5-Chloropentyl Benzoate

Introduction

Molecular Structure

The structural formula of 5-chloropentyl benzoate is presented below. This structure forms the basis for the interpretation of all subsequent spectroscopic data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL), which serves as the lock solvent. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz for ¹H and 100 MHz for ¹³C. For ¹H NMR, standard acquisition parameters include a spectral width of approximately 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width of about 220 ppm is used, with a greater number of scans to compensate for the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons of the benzoate group and the aliphatic protons of the 5-chloropentyl chain. The chemical shifts are influenced by the electronegativity of the ester oxygen and the terminal chlorine atom.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | Doublet of doublets | 2H | Aromatic (ortho-protons to C=O) |

| ~7.55 | Triplet | 1H | Aromatic (para-proton to C=O) |

| ~7.45 | Triplet | 2H | Aromatic (meta-protons to C=O) |

| ~4.32 | Triplet | 2H | O-CH₂- |

| ~3.55 | Triplet | 2H | -CH₂-Cl |

| ~1.80 | Quintet | 2H | O-CH₂-CH₂- |

| ~1.75 | Quintet | 2H | -CH₂-CH₂-Cl |

| ~1.50 | Sextet | 2H | -CH₂-CH₂-CH₂- |

Interpretation:

-

The aromatic protons are expected in the downfield region (7.4-8.1 ppm) due to the deshielding effect of the benzene ring current and the electron-withdrawing nature of the carbonyl group. The ortho-protons are the most deshielded.

-

The methylene group attached to the ester oxygen (O-CH₂) is predicted to be around 4.32 ppm, being significantly deshielded by the adjacent oxygen.

-

The methylene group attached to the chlorine atom (-CH₂-Cl) is expected at approximately 3.55 ppm.[2][3]

-

The remaining methylene groups of the pentyl chain will appear as overlapping multiplets in the upfield region (1.5-1.8 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | C=O (Ester carbonyl) |

| ~133.0 | Aromatic (para-carbon) |

| ~130.0 | Aromatic (ipso-carbon) |

| ~129.5 | Aromatic (ortho-carbons) |

| ~128.4 | Aromatic (meta-carbons) |

| ~65.0 | O-CH₂- |

| ~44.8 | -CH₂-Cl |

| ~32.2 | -CH₂-CH₂-Cl |

| ~28.3 | O-CH₂-CH₂- |

| ~23.5 | -CH₂-CH₂-CH₂- |

Interpretation:

-

The carbonyl carbon of the ester is the most deshielded carbon and is expected to appear around 166.5 ppm.

-

The aromatic carbons will resonate in the typical range of 128-133 ppm.

-

The carbon attached to the ester oxygen (O-CH₂) will be found at approximately 65.0 ppm.

-

The carbon bearing the chlorine atom (-CH₂-Cl) is predicted to be around 44.8 ppm.[4]

-

The other aliphatic carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of neat liquid this compound is placed between two sodium chloride or potassium bromide plates to form a thin film. Alternatively, a solution in a suitable solvent like chloroform can be used in a liquid cell. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3070-3030 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Ester Stretch |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C Stretch |

| ~1270 | Strong | Ester C-O Stretch |

| ~1110 | Strong | Ester O-C Stretch |

| ~710 | Strong | C-Cl Stretch |

Interpretation:

-

The most characteristic peak will be the strong absorption around 1720 cm⁻¹, indicative of the ester carbonyl (C=O) stretch.

-

The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

-

The strong bands at approximately 1270 cm⁻¹ and 1110 cm⁻¹ are characteristic of the C-O stretching vibrations of the ester group.

-

The C-Cl stretching vibration is expected to appear in the fingerprint region, around 710 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS

The mass spectrum is typically obtained using a mass spectrometer with electron ionization (EI). The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum Data:

| m/z | Proposed Fragment |

| 226/228 | [M]⁺ (Molecular Ion) |

| 122 | [C₆H₅COOH]⁺ (Benzoic acid) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 91 | [C₅H₁₀Cl]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 226, with an isotopic peak [M+2]⁺ at m/z 228 of approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

The fragmentation of this compound is predicted to follow pathways common to esters. The most prominent fragmentation pathways are illustrated below.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

-

α-Cleavage: The most favorable cleavage for esters is the loss of the alkoxy group, leading to the formation of the stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is often the base peak.[6]

-

Loss of CO: The benzoyl cation can further lose a molecule of carbon monoxide to form the phenyl cation ([C₆H₅]⁺) at m/z 77.

-

McLafferty Rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene and formation of a radical cation of benzoic acid. In this case, a McLafferty-type rearrangement could also lead to the formation of the chloropentene radical and the benzoic acid cation at m/z 122.

-

The observation of a fragment at m/z 91 would correspond to the [C₅H₁₀Cl]⁺ cation.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on the well-established spectroscopic characteristics of the benzoate and chloropentyl moieties, derived from analogous compounds. This synthesized data serves as a valuable reference for the identification and characterization of this compound in research and development settings, enabling scientists to confirm its synthesis and purity. The provided experimental protocols offer a standardized approach for obtaining empirical data, which would be essential for the definitive structural confirmation of this compound.

References

-

ResearchGate. Stacked 1 H NMR spectra of 1-fluoropentane, 1-chloropentane, 1-bromopentane, and 1-iodopentane in cyclohexane (C 6 H 12 ) showing the signal for α-protons. [Link]

-

PubChem. 1-Chloropentane | C5H11Cl | CID 10977. [Link]

-

NIST. Pentane, 1-chloro-. [Link]

-

SpectraBase. Benzoicacid,pentyl ester. [Link]

-

NIST. Pentane, 1-chloro-. [Link]

-

NIST. Benzoic acid, pentyl ester. [Link]

-

YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

Sources

5-Chloropentyl Benzoate: A Versatile Bifunctional Intermediate for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropentyl benzoate is a bifunctional chemical intermediate of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, incorporating a terminal alkyl chloride and a benzoate ester, offers two distinct points for chemical modification. The alkyl chloride moiety serves as a reactive electrophile for nucleophilic substitution, enabling the introduction of the five-carbon chain into various molecular scaffolds. The benzoate group, while relatively stable, can be hydrolyzed to unmask a primary alcohol, providing a further point for functionalization. This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this compound, with a focus on its role in the development of complex molecules and pharmaceutical agents.

Introduction: The Strategic Value of a Bifunctional Linker

In the intricate landscape of multi-step organic synthesis, bifunctional intermediates are indispensable tools. They allow for the sequential and controlled introduction of different functionalities, streamlining synthetic routes and enabling the construction of complex molecular architectures. This compound (CAS No: 55092-47-2) exemplifies this utility. The presence of a moderately reactive alkyl chloride and a robust ester protecting group within the same molecule allows chemists to perform selective alkylation reactions at the chloro-terminus without affecting the ester. Subsequently, the benzoate ester can be cleaved under specific conditions to reveal a primary alcohol for further derivatization. This orthogonal reactivity is a key feature that underpins its utility in the synthesis of pharmacologically active compounds and other advanced materials. This guide will delve into the practical aspects of working with this intermediate, from its synthesis and purification to its application in cutting-edge research.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use and characterization.

| Property | Value | Source(s) |

| CAS Number | 55092-47-2 | [1] |

| Molecular Formula | C₁₂H₁₅ClO₂ | [1] |

| Molecular Weight | 226.70 g/mol | [1] |

| Appearance | Clear oily material | [1] |

| Boiling Point | 320 °C at 760 mmHg | [1] |

| ACD/LogP | 4.00 | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) 1.61 (2H, m), 1.80 (4H, m), 3.54 (2H, t, J = 6.4 Hz), 4.32 (2H, t, J = 6.4 Hz), 7.42 (2H, dd, J = 8.0 and 7.6 Hz), 7.52 (1H, t, J = 7.2 Hz), 8.04 (2H, d, J = 8.0 Hz) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) 23.5, 28.0, 32.2, 44.9, 64.8, 128.4, 129.5, 130.4, 132.9, 166.6 | [1] |

| HRMS (ESI/Q-TOF) | [M + H]⁺ Calcd for C₁₂H₁₆ClO₂: 227.0833; Found: 227.0837 | [1] |

Synthesis Methodologies: Pathways to a Key Intermediate

Two primary synthetic routes to this compound are commonly employed, each with its own set of advantages and mechanistic underpinnings.

Method 1: Esterification of 5-Chloro-1-pentanol

This is a classic and straightforward approach involving the esterification of a commercially available haloalkanol with benzoyl chloride. The reaction is typically facilitated by a base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-1-pentanol (1.0 eq.).

-

Dissolve the alcohol in anhydrous pyridine (2-3 volumes) and cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).

-

Combine the organic layers and wash sequentially with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][3] The lone pair of electrons on the oxygen of 5-chloro-1-pentanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as a leaving group. Pyridine plays a crucial role by deprotonating the resulting oxonium ion and neutralizing the HCl byproduct, thus preventing side reactions and driving the equilibrium towards the product.[4]

Method 2: Palladium-Catalyzed Ring Opening of Tetrahydropyran

A more contemporary and high-yielding approach involves the palladium-catalyzed reaction of tetrahydropyran (THF) with benzoyl chloride. This method avoids the use of the potentially odorous 5-chloro-1-pentanol and can achieve excellent yields, particularly with microwave assistance.[1]

Potential in the Synthesis of Benzothiazepine Derivatives

1,5-Benzothiazepines are a class of heterocyclic compounds that form the core of several clinically used drugs, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. [2][3][5][6]The synthesis of novel benzothiazepine derivatives is an active area of research in medicinal chemistry. This compound can serve as a valuable alkylating agent to introduce a flexible pentyl chain onto the nitrogen atom of the benzothiazepine scaffold. This modification can influence the compound's lipophilicity, binding affinity, and overall pharmacological profile. The terminal benzoate ester could then be hydrolyzed to provide a handle for further functionalization, such as the attachment of solubilizing groups or conjugation to other molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and may be fatal if swallowed and enters airways. [3]Wear protective gloves, clothing, and eye/face protection. Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a highly useful and versatile chemical intermediate with significant potential in organic synthesis. Its orthogonal reactivity, allowing for selective alkylation followed by deprotection to reveal a primary alcohol, makes it a strategic choice for the construction of complex molecules. The development of efficient, high-yielding synthetic routes, such as the palladium-catalyzed ring opening of tetrahydropyran, has further enhanced its accessibility. Its demonstrated utility in the synthesis of PET radiotracer precursors and its potential in the derivatization of pharmacologically relevant scaffolds like benzothiazepines highlight its importance for researchers in drug discovery and development. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable chemists to effectively leverage this valuable bifunctional building block in their synthetic endeavors.

References

-

New discovery could aid in synthesis of radiotracers for use with PET scanning. (2017, July 27). Berkeley Lab. Available at: [Link]

-

Acyl Chlorides & Esters. (2025, June 23). Save My Exams. Available at: [Link]

-

1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022, June 10). Molecules. Available at: [Link]

-

Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. (2023, February 21). ChemistryOpen. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. (2021, June 21). ResearchGate. Available at: [Link]

-

Scheme 2: Reagents and conditions: (a) Benzoyl chloride, pyridine, 0 °C, 3 h, 75%. ResearchGate. Available at: [Link]

-

Short and efficient syntheses of analogues of WAY-100635: new and potent 5-HT1A receptor antagonists. (2001, March). Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Acid Halides to Esters: Alcoholysis. (2025, May 22). JoVE. Available at: [Link]

-

Acid Chloride + Alcohol = Ester (Mechanism). (2022, January 28). YouTube. Available at: [Link]

-

esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

-

reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Available at: [Link]

-